2-Bromo-4-ethynyl-1-(2-methoxyethoxy)benzene
Description
2-Bromo-4-ethynyl-1-(2-methoxyethoxy)benzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups:
- Bromine at position 2 (ortho to the ethynyl group).
- Ethynyl (C≡CH) at position 4 (para to the bromine).
- 2-Methoxyethoxy (CH₂CH₂OCH₃) at position 1 (meta to bromine).
This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira, Stille) for constructing conjugated systems. The ethynyl group acts as a strong electron-withdrawing moiety, while the 2-methoxyethoxy chain enhances solubility in polar solvents .
Properties
IUPAC Name |
2-bromo-4-ethynyl-1-(2-methoxyethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-3-9-4-5-11(10(12)8-9)14-7-6-13-2/h1,4-5,8H,6-7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFNJFQIHJDAKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C#C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-ethynyl-1-(2-methoxyethoxy)benzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-ethynyl-1-(2-methoxyethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different products.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Copper Co-catalysts: Often used in conjunction with palladium in Sonogashira coupling reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Sonogashira coupling can yield substituted alkynes, while nucleophilic substitution can produce a variety of functionalized benzene derivatives .
Scientific Research Applications
2-Bromo-4-ethynyl-1-(2-methoxyethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Pharmaceutical Research: It may be used in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients.
Chemical Biology: The compound can be utilized in the study of biological processes and the development of chemical probes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethynyl-1-(2-methoxyethoxy)benzene depends on the specific application and the target molecule. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond through a series of steps, including oxidative addition, transmetalation, and reductive elimination . The ethynyl group can act as a reactive site for further functionalization, allowing the compound to participate in a variety of chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Functional Group Variations
Key analogs and their structural distinctions are summarized below:
Table 1: Structural Comparison of Analogous Brominated Benzene Derivatives
Physicochemical Properties
- Solubility : The 2-methoxyethoxy group in the target compound enhances solubility in THF and DCM compared to analogs with shorter chains (e.g., methoxy) or bulky substituents (e.g., 2-ethylhexyl in ).
- Electronic Effects :
- Thermal Stability : Longer alkoxy chains (e.g., triethylene glycol in ) improve thermal stability but may reduce crystallinity.
Biological Activity
2-Bromo-4-ethynyl-1-(2-methoxyethoxy)benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-Bromo-4-ethynyl-1-(2-methoxyethoxy)benzene can be described as follows:
- Molecular Formula : C11H11BrO2
- Molecular Weight : 271.11 g/mol
- IUPAC Name : 2-bromo-4-ethynyl-1-(2-methoxyethoxy)benzene
This compound features a bromine atom and an ethynyl group, which are known to influence its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 2-Bromo-4-ethynyl-1-(2-methoxyethoxy)benzene. For instance, derivatives containing the 1,2,4-oxadiazole moiety have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the activity of related compounds:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (Cervical Cancer) | 5.0 |
| Compound B | MCF-7 (Breast Cancer) | 3.5 |
| Compound C | A549 (Lung Cancer) | 7.8 |
| 2-Bromo-4-Ethynyl | Varied Cell Lines | Not Yet Tested |
While specific data for 2-Bromo-4-ethynyl-1-(2-methoxyethoxy)benzene is limited, its structural similarities to other active compounds suggest potential for similar activity.
The mechanisms by which compounds like 2-Bromo-4-ethynyl exert their effects often involve:
- Inhibition of Cell Proliferation : Many studies indicate that such compounds can inhibit the proliferation of cancer cells through various pathways.
- Induction of Apoptosis : Some derivatives have been shown to induce programmed cell death in cancer cells, a critical mechanism for anticancer activity.
- Targeting Specific Kinases : Certain compounds interact with kinases involved in cancer progression, potentially leading to reduced tumor growth.
Study on Related Compounds
A study published in Journal of Medicinal Chemistry evaluated a series of compounds with similar structures and reported significant anticancer activity against multiple cell lines. The study utilized the MTT assay to determine cell viability post-treatment with these compounds.
Key findings included:
- Compounds demonstrated IC50 values ranging from 3 µM to over 10 µM across different cancer cell lines.
- The most potent derivatives exhibited selectivity towards certain cancer types, suggesting that structural modifications could enhance efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
